3-Methyl-biphenyl-4-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

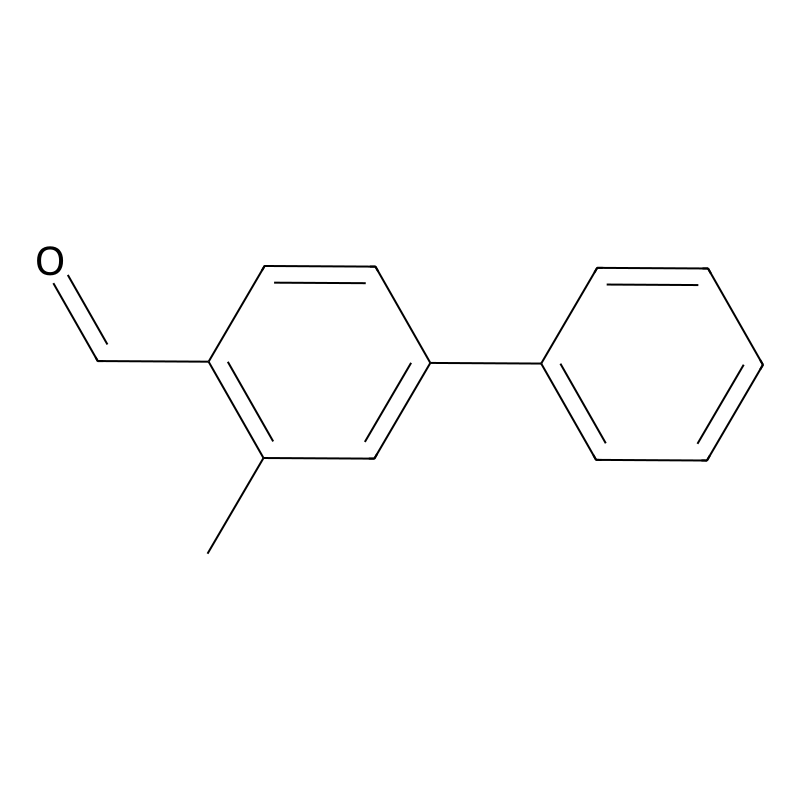

3-Methyl-biphenyl-4-carboxaldehyde, also known as 4-(3-methylphenyl)benzaldehyde or 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound with the molecular formula C14H12O. It features a biphenyl structure where one of the phenyl rings is substituted with a methyl group at the 3-position and an aldehyde group at the 4-position. This compound is characterized by its white solid form and has a melting point ranging from 45 to 49 °C .

Currently, there is no scientific research available describing a specific mechanism of action for 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction: It can undergo reduction to yield the corresponding alcohol.

- Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

These reactions are significant for synthesizing derivatives and modifying the compound for various applications.

Several methods can be employed to synthesize 3-Methyl-biphenyl-4-carboxaldehyde:

- Friedel-Crafts Acylation: This method involves the reaction of 3-methylbiphenyl with an acyl chloride in the presence of a Lewis acid catalyst.

- Benzoin Condensation: The compound can be synthesized through benzoin condensation followed by oxidation.

- Suzuki Coupling Reaction: Utilizing boronic acids and aryl halides, this method allows for the formation of biphenyl derivatives.

These synthetic routes highlight the versatility of this compound in organic synthesis.

3-Methyl-biphenyl-4-carboxaldehyde has various applications, particularly in:

- Organic Synthesis: It serves as an intermediate for producing pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing polymers or materials with specific properties due to its unique structure.

- Flavors and Fragrances: Its aromatic properties make it a candidate for use in flavoring agents and perfumes.

Several compounds share structural similarities with 3-Methyl-biphenyl-4-carboxaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylbiphenyl | Methyl group at para position | Lacks an aldehyde group |

| 3-Chlorobenzaldehyde | Chlorine substitution at the meta position | Different halogen substituent |

| 4-Methoxybenzaldehyde | Methoxy group instead of methyl | Alters electronic properties significantly |

| 2-Methylbiphenyl | Methyl group at ortho position | Different spatial arrangement affects reactivity |

These compounds illustrate the diversity within biphenyl derivatives while showcasing how slight modifications can lead to significant differences in chemical behavior and applications.